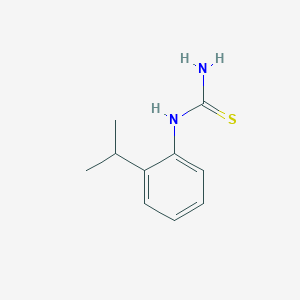

1-(2-Isopropylphenyl)-2-thiourea

Description

Significance of the Thiourea (B124793) Scaffold in Modern Chemical Synthesis

The thiourea scaffold, characterized by the N-C(=S)-N linkage, is a cornerstone in modern chemical synthesis due to its versatile reactivity and ability to participate in a wide array of chemical transformations. Thiourea and its derivatives are utilized as intermediates in the synthesis of a variety of heterocyclic compounds. mdpi.com The presence of both nucleophilic (nitrogen and sulfur atoms) and electrophilic (carbon atom) centers allows for diverse reactivity. mdpi.com

Furthermore, the thiourea moiety's ability to form strong hydrogen bonds and coordinate with metal ions makes it a valuable ligand in coordination chemistry and catalysis. These derivatives are instrumental in the development of novel catalysts and functional materials. The structural similarity of thiourea to urea, with the oxygen atom replaced by sulfur, imparts distinct chemical properties that are leveraged in organic synthesis. mdpi.com

Overview of Isopropylphenyl-Substituted Thioureas in Contemporary Chemical Research

Within the broader class of thiourea derivatives, those bearing an isopropylphenyl substituent have been a subject of investigation. The introduction of the bulky and lipophilic isopropyl group on the phenyl ring can significantly influence the molecule's physical, chemical, and biological properties. Research into isopropylphenyl-substituted thioureas often explores their potential in medicinal chemistry, as the substitution pattern on the phenyl ring can modulate biological activity. Studies have investigated the antimicrobial and antifungal properties of various substituted thiourea derivatives, although specific research on the 2-isopropylphenyl variant is less common. ufba.brnih.govmdpi.com The synthesis of various N,N'-disubstituted thioureas, including those with isopropyl groups, has been explored in the context of developing new compounds with potential therapeutic applications. google.com

Scope and Research Objectives Pertaining to 1-(2-Isopropylphenyl)-2-thiourea

The primary research objectives for a specific compound like this compound would typically involve a multi-faceted investigation into its chemical and physical properties. A fundamental step is the development of an efficient and scalable synthesis route. Following synthesis, comprehensive characterization using various spectroscopic and crystallographic techniques is essential to unequivocally determine its structure. This includes analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and potentially single-crystal X-ray diffraction to understand its three-dimensional structure.

Further research would likely focus on exploring its potential applications. Given the known biological activities of other thiourea derivatives, a key objective would be to screen this compound for potential antimicrobial, antifungal, or other therapeutic activities. researchgate.netnih.gov Understanding the structure-activity relationship, by comparing its properties to other substituted thioureas, would also be a critical research goal.

While detailed research findings on the synthesis and characterization of this compound are not extensively available in the public domain, its basic properties have been cataloged.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 25343-32-2 |

| Molecular Formula | C10H14N2S |

| Molecular Weight | 194.3 g/mol |

| Melting Point | 128-130°C |

| Predicted Boiling Point | 296.7±33.0 °C |

| Predicted Density | 1.159±0.06 g/cm³ |

| Predicted pKa | 13.10±0.70 |

Data sourced from publicly available chemical databases.

Detailed experimental data from spectroscopic and crystallographic analyses for this compound are not widely reported in the scientific literature, which highlights a potential area for future research to fully elucidate the characteristics and potential of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-ylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKKXMVIGCLNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374810 | |

| Record name | N-(2-Isopropylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-32-2 | |

| Record name | N-(2-Isopropylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(propan-2-yl)phenyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Synthesis Methodologies for 1 2 Isopropylphenyl 2 Thiourea

Strategic Retrosynthesis and Precursor Identification for 1-(2-Isopropylphenyl)-2-thiourea

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered on the formation of the C-N bonds of the thiourea (B124793) moiety. This leads to the identification of key precursors: 2-isopropylaniline and 2-isopropylphenyl isothiocyanate. These precursors form the foundation of the most common and efficient synthetic strategies for this class of compounds.

Isothiocyanate and Amine Condensation Routes

The condensation reaction between an isothiocyanate and an amine is a widely utilized and versatile method for the synthesis of N,N'-disubstituted thioureas. beilstein-journals.org This approach offers a direct and often high-yielding pathway to the target molecule.

In this route, 2-isopropylphenyl isothiocyanate serves as the electrophilic component, reacting with a primary amine, such as ammonia or an alkylamine, which acts as the nucleophile. The nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isothiocyanate group leads to the formation of the thiourea linkage.

The reaction is typically carried out in a suitable organic solvent, such as acetone, at room temperature. nih.gov The choice of the primary amine will determine the second substituent on the thiourea nitrogen. For the synthesis of the parent this compound, ammonia would be the required amine.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 2-Isopropylphenyl Isothiocyanate | Ammonia | Acetone | Room Temp. | This compound |

| 2-Isopropylphenyl Isothiocyanate | Alkylamine | Acetone | Room Temp. | 1-(2-Isopropylphenyl)-3-alkylthiourea |

Alternatively, 2-isopropylaniline (2-isopropylaniline) can be employed as the nucleophile, reacting with a suitable isothiocyanate. This method is particularly useful when the desired isothiocyanate is commercially available or readily synthesized. For instance, reaction with an acyl isothiocyanate, generated in situ from an acid chloride and ammonium thiocyanate, would yield an N-acyl-N'-(2-isopropylphenyl)thiourea. nih.govnih.gov

The reaction conditions are similar to the previously described method, generally involving an inert solvent and proceeding readily at ambient or slightly elevated temperatures.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| 2-Isopropylaniline | Acyl Isothiocyanate | Acetone | Reflux | 1-Acyl-3-(2-isopropylphenyl)thiourea |

| 2-Isopropylaniline | Phenyl Isothiocyanate | Acetone | Room Temp. | 1-(2-Isopropylphenyl)-3-phenylthiourea |

Alternative Synthetic Pathways for Thiourea Formation

Beyond the direct condensation of isothiocyanates and amines, several other methodologies have been developed for the synthesis of thioureas, often utilizing more fundamental starting materials.

To synthesize unsymmetrical thioureas, the in situ generated isothiocyanate can be reacted with a different amine. beilstein-journals.org A one-pot protocol for this process has been developed, offering an efficient route to a wide range of thiourea derivatives. d-nb.info

| Starting Amine | Reagents | Intermediate | Product (Symmetrical) |

| 2-Isopropylaniline | CS₂, Base, Desulfurizing Agent | 2-Isopropylphenyl Isothiocyanate | 1,3-Bis(2-isopropylphenyl)thiourea |

More complex, functionalized thiourea scaffolds can be prepared through multi-step synthetic sequences. For instance, N-acyl thioureas can be synthesized by reacting an acid chloride with ammonium thiocyanate to generate an acyl isothiocyanate intermediate. This reactive intermediate is then treated with an appropriate amine, such as 2-isopropylaniline, to afford the desired N-acyl thiourea derivative. nih.govnih.gov

These multi-step approaches allow for the introduction of a wide variety of functional groups onto the thiourea core, enabling the synthesis of diverse libraries of compounds for various applications. researchgate.net The specific reaction conditions, such as solvent and temperature, are dependent on the nature of the substrates and the intermediate species involved.

| Step 1 Reactants | Step 1 Product (Intermediate) | Step 2 Reactants | Final Product |

| Acid Chloride, Ammonium Thiocyanate | Acyl Isothiocyanate | Acyl Isothiocyanate, 2-Isopropylaniline | 1-Acyl-3-(2-isopropylphenyl)thiourea |

| 2-Isopropylaniline, Carbon Disulfide, Base | Dithiocarbamate Salt | Dithiocarbamate Salt, Desulfurizing Agent, Amine R-NH₂ | 1-(2-Isopropylphenyl)-3-R-thiourea |

Optimized Reaction Conditions and Parameters

The synthesis of this compound, a disubstituted thiourea, typically involves the reaction of 2-isopropylphenyl isothiocyanate with ammonia or the reaction of 2-isopropylaniline with a thiocyanate source. The optimization of this process is crucial for academic and industrial applications and focuses on solvent selection, reaction time and temperature, and the use of catalysts.

Solvent Selection and Optimization (e.g., Dichloromethane, tert-Butanol, Acetonitrile)

The choice of solvent plays a critical role in the synthesis of thiourea derivatives, influencing reaction rates and product yields. For the synthesis of analogous N-aryl thioureas, a variety of organic solvents have been investigated.

Dichloromethane is a common solvent for the synthesis of thioureas from isothiocyanates. For instance, a two-step process to synthesize a similar compound, 1-(2-Isopropyl-4-methylphenyl)thiourea, utilizes dichloromethane for the initial reaction of 2-isopropyl-4-methylaniline with thiophosgene to create the isothiocyanate intermediate. vulcanchem.com Acetone is another frequently used solvent. In a general procedure for preparing N-aryl-N'-benzoyl-thioureas, the reaction between the amine and benzoyl isothiocyanate is carried out in acetone at temperatures between 0 and 5°C. google.com Furthermore, refluxing in dry acetone for several hours is a documented method for thiourea synthesis. hacettepe.edu.tr

Aqueous conditions have also been explored. The synthesis of N,N'-diisopropylthiourea has been successfully performed by refluxing thiourea and diisopropylamine in water, demonstrating the viability of more environmentally benign solvent systems. google.com The optimization of solvent systems often involves balancing reactant solubility, reaction rate, and ease of product isolation.

| Solvent | Typical Reaction Conditions | Reactants | Notes |

|---|---|---|---|

| Dichloromethane | Room Temperature | Amine + Thiophosgene | Used for intermediate isothiocyanate formation. vulcanchem.com |

| Acetone | 0-5°C or Reflux | Amine + Acyl Isothiocyanate | Commonly used for N-aryl thiourea synthesis. google.comhacettepe.edu.tr |

| Water | Reflux | Thiourea + Amine | A green solvent alternative. google.com |

| tert-Butanol | 55°C | Amine + Sulfur + Chloroform | Used in combination with 1,4-dioxane. |

| Acetonitrile | 80°C | Isocyanide + Amine + Sulfur | Often used in mixtures with water. |

Temperature and Reaction Time Profiles (e.g., Room Temperature, Reflux, Microwave-Assisted Conditions)

Temperature and reaction duration are key parameters that are fine-tuned to maximize yield and minimize byproduct formation. A broad range of temperature profiles are employed, from ambient temperature to reflux conditions. The reaction of 2-(diphenylphosphino)ethylamine with an isothiocyanate to form a thiourea derivative proceeds at room temperature over 18 hours. nih.gov In contrast, other preparations require elevated temperatures, such as refluxing in acetone for four hours or in water for 20 to 36 hours. hacettepe.edu.trgoogle.com

Microwave-assisted synthesis has emerged as a technique to significantly shorten reaction times. For example, the preparation of certain chiral thioureas can be achieved in isopropanol at 100°C in just 10 minutes under microwave irradiation. Additionally, solvent-free, mechanochemical methods, such as manual grinding or automated ball milling, can produce quantitative yields of thioureas in as little as 10 to 45 minutes. nih.gov

| Condition | Temperature | Time | Notes |

|---|---|---|---|

| Room Temperature | ~20-25°C | 18 hours | Suitable for specific phosphino-substituted thioureas. nih.gov |

| Reflux | Solvent Dependent (~60-100°C) | 4 - 36 hours | A common method for driving reactions to completion. hacettepe.edu.trgoogle.com |

| Microwave-Assisted | 100°C | 10 minutes | Offers rapid synthesis. |

| Mechanochemical (Ball Milling) | Ambient | 10 - 45 minutes | A solvent-free, high-yield approach. nih.gov |

Catalyst Systems for Enhanced Efficiency and Selectivity

While many thiourea syntheses proceed without a catalyst, certain systems can improve reaction efficiency. The primary role of a catalyst in this context is to facilitate the formation of the C-N or C=S bond.

Thiourea derivatives themselves are renowned as powerful hydrogen-bonding organocatalysts for a wide array of chemical transformations. wikipedia.org Their ability to act as dual hydrogen-bond donors allows them to activate electrophiles. rsc.org In the context of synthesizing thioureas, bifunctional catalysts that possess both a thiourea moiety for electrophile activation and a basic group (like an amine) to activate the nucleophile are of particular interest. rsc.orgjst.go.jp These organocatalysts can promote reactions under mild, metal-free conditions. rsc.org Chiral thiourea catalysts are especially significant in asymmetric synthesis, enabling the production of enantiomerically enriched products. nih.gov

Transition metal complexes are also employed in the synthesis and modification of thiourea derivatives. While often the focus is on the coordination chemistry of thioureas as ligands for metals like gold, silver, nickel, and copper, nih.govresearchgate.netmaterialsciencejournal.org metals can also catalyze their formation. For instance, a copper-catalyzed domino C-N cross-coupling reaction has been used to produce 2-arylamino benzimidazole derivatives from a thiourea precursor. While not a direct synthesis of the thiourea itself, it highlights the utility of metal catalysis in reactions involving this functional group. A patent also describes the use of PEG-400, a polyether, as a catalyst for the synthesis of N,N'-diisopropylthiourea from thiourea and diisopropylamine. google.com

Purification and Isolation Techniques in Academic Synthesis

The final stage of synthesis involves the isolation and purification of the target compound, this compound, which has a reported melting point of 128-130°C. chemicalbook.com The most common method for purifying solid organic compounds is recrystallization. For thiourea derivatives, this often involves dissolving the crude product in a hot solvent, such as ethanol or isopropanol, followed by cooling to induce crystallization. google.com Simple filtration is often sufficient to isolate the product, particularly in reactions with high purity and yield, such as those performed under mechanochemical conditions. nih.gov

For more challenging purifications, aqueous workups are employed. A patent for purifying thiourea describes a process of dissolving the crude material in a 20-30% aqueous solution at 60-70°C, adding a polyacrylamide solution to flocculate impurities, followed by hot filtration and subsequent cooling to crystallize the purified product. google.com After isolation by filtration, the product is typically washed with water and/or a non-polar solvent like hexanes before being dried in a vacuum oven. chemicalbook.com

Chromatographic Methods for Compound Enrichment

Chromatographic techniques are widely utilized for the separation and purification of thiourea derivatives from complex reaction mixtures. The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase. For a compound like this compound, which possesses both aromatic and thiourea functional groups, several chromatographic approaches can be effectively applied.

Flash Column Chromatography: This is a common and efficient method for the preparative purification of organic compounds. For N-aryl thiourea derivatives, silica gel is the most frequently used stationary phase due to its polarity and ability to separate compounds with varying polarities. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of hexane and ethyl acetate is often employed, with the polarity being adjusted by varying the ratio of the two solvents. Given the presence of the relatively nonpolar isopropylphenyl group, a lower polarity eluent system would likely be optimal for the elution of this compound. Another common eluent system for thiourea derivatives is a mixture of dichloromethane and methanol.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the purification of small quantities of material with high purity, Reverse-Phase HPLC (RP-HPLC) is a powerful technique. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) modified silica gel, is used with a polar mobile phase. A common mobile phase for the separation of thiourea derivatives is a mixture of acetonitrile and water, often with the addition of a small amount of an acid like formic acid or phosphoric acid to improve peak shape. The lipophilic isopropylphenyl group in this compound would lead to strong retention on a C18 column, requiring a higher proportion of the organic solvent (acetonitrile) for elution.

Table 1: Typical Chromatographic Conditions for N-Aryl Thiourea Derivatives

| Technique | Stationary Phase | Typical Mobile Phase System | Detection Method |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient or isocratic) | Thin-Layer Chromatography (TLC) with UV visualization |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol (gradient or isocratic) | Thin-Layer Chromatography (TLC) with UV visualization |

| Reverse-Phase HPLC | C18 Silica Gel | Acetonitrile/Water (with 0.1% Formic Acid) | UV-Vis Detector |

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of crystals while impurities remain in the solution.

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For N-aryl thioureas, a range of solvents can be considered. Given the structure of this compound, which has both nonpolar (isopropylphenyl) and polar (thiourea) moieties, both single-solvent and mixed-solvent systems may be effective.

Commonly used single solvents for the recrystallization of thiourea derivatives include ethanol and isopropanol. A mixed-solvent system, such as hexane-ethanol or hexane-acetone, can also be highly effective. In this approach, the compound is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble, e.g., hexane) is added dropwise until the solution becomes turbid. Upon gentle heating to redissolve the solid followed by slow cooling, pure crystals of the desired compound can be obtained.

Precipitation is another strategy that can be employed, where a non-solvent is added to a solution of the compound to induce rapid solidification. While generally leading to a less pure solid compared to recrystallization, it can be a useful method for initial purification or when a suitable recrystallization solvent cannot be found.

Table 2: Common Solvents for Recrystallization of N-Aryl Thiourea Derivatives

| Solvent/Solvent System | Type | General Applicability for N-Aryl Thioureas |

|---|---|---|

| Ethanol | Single Solvent | Good for moderately polar compounds. |

| Isopropanol | Single Solvent | Similar to ethanol, often a good choice. |

| Hexane/Ethanol | Mixed Solvent | Effective for compounds with both nonpolar and polar character. |

| Hexane/Acetone | Mixed Solvent | A versatile system for a range of polarities. |

| Ethanol/Water | Mixed Solvent | Suitable for more polar thiourea derivatives. |

Coordination Chemistry of 1 2 Isopropylphenyl 2 Thiourea and Its Derivatives

Ligand Design Principles and Coordination Modes

The design of thiourea-based ligands, including 1-(2-isopropylphenyl)-2-thiourea, is guided by the desire to create molecules with specific coordination preferences and to modulate the properties of the resulting metal complexes. waikato.ac.nz Key to this is understanding the interplay of the nucleophilic donor atoms, the potential for hydrogen bonding, and the chelation properties of the ligand.

Thiourea (B124793) derivatives are known to be flexible ligands capable of coordinating to metal centers in several ways. mdpi.com The primary coordination sites are the sulfur and nitrogen atoms of the thiourea group. nih.govchemrevlett.com Coordination typically occurs through the sulfur atom, which is a soft donor and readily bonds with soft metal ions. semanticscholar.org However, the nitrogen atoms can also participate in coordination, leading to different binding modes. nih.govsemanticscholar.org

These ligands can act as:

Monodentate ligands: Coordinating solely through the sulfur atom. researchgate.net

Bidentate ligands: Forming a chelate ring by coordinating through both the sulfur and a nitrogen atom. nih.govresearchgate.net This is a common coordination mode for many thiourea derivatives. nih.gov

Bridging ligands: Linking two or more metal centers.

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic effects of the substituents on the thiourea backbone. waikato.ac.nz For instance, the presence of bulky groups like the isopropylphenyl substituent can influence the stereochemistry of the resulting complex. waikato.ac.nz

Intermolecular hydrogen bonding between adjacent complex molecules in the solid state can lead to the formation of extended supramolecular architectures. researchgate.net These non-covalent interactions are crucial in determining the crystal packing and can affect the physical properties of the material. waikato.ac.nz

The ability of this compound and its derivatives to act as chelating agents is a key aspect of their coordination chemistry. Chelation, the formation of a ring structure between a ligand and a metal ion, generally leads to enhanced stability of the resulting complex, an effect known as the chelate effect. Thiourea derivatives often form stable four- or six-membered chelate rings with metal ions. waikato.ac.nznih.gov

The stability of these complexes can be quantified by determining their stability constants. Studies on various metal-thiourea systems have shown the formation of complexes with varying stoichiometries (e.g., ML, ML2, ML4), and their stability is dependent on factors such as the metal ion and the specific ligand structure. researchgate.netnih.gov For instance, the stability of Ni(II) complexes with different thiourea derivatives has been shown to vary depending on the substituents on the ligand. researchgate.net Similarly, studies with Cadmium(II) have allowed for the estimation of stability constants for CdL(n)²⁺ species. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. chemrevlett.comnih.gov A variety of transition metals have been successfully complexed with these ligands, and the resulting complexes have been extensively characterized using various spectroscopic and analytical techniques.

A wide array of transition metal complexes have been prepared using thiourea-based ligands.

Platinum(II) and Palladium(II): These square-planar d⁸ metal ions readily form stable complexes with thiourea derivatives. nih.govnih.govresearchgate.net The ligands often coordinate in a bidentate fashion through the sulfur and a nitrogen atom. researchgate.net The resulting complexes have been investigated for their potential applications. nih.govrsc.org

Gold(III): Gold(III) also forms complexes with thiourea ligands, often resulting in N,S-chelated structures. researchgate.netresearchgate.net

Nickel(II): Nickel(II) complexes of thiourea derivatives can exhibit different geometries, including square-planar, tetrahedral, and octahedral, depending on the ligand and reaction conditions. researchgate.netnih.govcore.ac.ukscispace.com Equilibria between these different geometries can sometimes exist in solution. researchgate.net

Copper(II): The reaction of thiourea derivatives with copper(II) salts can sometimes lead to the reduction of Cu(II) to Cu(I), resulting in the formation of copper(I) complexes. researchgate.net However, stable Cu(II) complexes have also been synthesized and characterized. mdpi.comnih.govmdpi.comresearchgate.net

Zinc(II) and Cadmium(II): As d¹⁰ metal ions, zinc(II) and cadmium(II) form stable complexes with thiourea ligands, typically with tetrahedral or octahedral geometries. nih.govnih.govijisrt.comnih.gov NMR studies, particularly with ¹¹³Cd, have been instrumental in elucidating the speciation of cadmium-thiourea complexes in solution. nih.gov

The synthesis of these complexes often involves straightforward reaction conditions, such as stirring the ligand and metal salt at room temperature or with gentle heating. nih.gov

The characterization of the synthesized metal complexes is crucial to determine their structure and bonding. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the thiourea ligand. chemrevlett.comresearchgate.net Key vibrational bands that are monitored include:

ν(C=S) (Thiocarbonyl stretch): A shift in the C=S stretching frequency upon coordination is a strong indicator of the sulfur atom's involvement in bonding to the metal center. researchgate.netutm.my Typically, this band shifts to a lower frequency. researchgate.net

ν(C-N) (Carbon-Nitrogen stretch): A concomitant increase in the frequency of the C-N stretching vibration is often observed, suggesting an increase in the double bond character of the C-N bond upon coordination of the sulfur atom. researchgate.net

ν(N-H) (Nitrogen-Hydrogen stretch): Changes in the N-H stretching frequencies can indicate the involvement of the nitrogen atoms in coordination or hydrogen bonding. utm.my

Table 1: Representative IR Spectral Data for a Thiourea Ligand and its Metal Complex

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

| ν(N-H) | 3167 | - |

| ν(C=S) | 1243 | 1028-1206 |

| ν(C-N) | 1577-1592 | >1577-1592 |

Note: The exact positions of the bands can vary depending on the specific ligand and metal complex. researchgate.netutm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the structure of these complexes in solution. nih.govijisrt.com

¹H NMR: The chemical shifts of the N-H protons are particularly sensitive to coordination and hydrogen bonding. nih.govutm.my A downfield shift of the N-H proton signals upon complexation is often observed. nih.gov

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is a key diagnostic signal. A significant shift in this resonance upon complexation confirms the coordination of the sulfur atom to the metal. nih.gov

For certain metal nuclei, such as ¹¹³Cd, NMR spectroscopy can be used directly to probe the metal's coordination environment and to study the exchange dynamics of the ligands. nih.gov

Table 2: Representative ¹H NMR Chemical Shift Data for a Thiourea Ligand and its Metal Complex

| Proton | Free Ligand (δ, ppm) | Metal Complex (δ, ppm) |

| N-H (a) | 9.63 | 8.62 |

| N-H (b) | 8.17 | 7.40 |

Note: The chemical shifts are dependent on the specific compound and the solvent used. utm.my

No Publi

Structure Activity Relationship Sar and Mechanistic Studies of 1 2 Isopropylphenyl 2 Thiourea Analogues

Impact of Substituent Modifications on Biological Activities

The biological efficacy of thiourea (B124793) derivatives is significantly influenced by the nature and position of substituents on their core structure. Structure-activity relationship (SAR) studies reveal that modifications to both the phenyl ring and the nitrogen terminals of the thiourea moiety can dramatically alter the pharmacological profiles of these compounds.

The aryl group, in this case, the 2-isopropylphenyl moiety, plays a crucial role in defining the interaction of the molecule with its biological targets. The lipophilicity, size, and electronic properties of the substituents on this phenyl ring are key determinants of activity. For instance, in studies of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 receptor antagonists, modifications in this region were found to be critical. nih.gov The introduction of halogen atoms, for example, has been shown to enhance antagonism. nih.gov Similarly, the presence of electron-donating groups like methoxy or hydroxyl on the aromatic ring can enhance the antibacterial action of certain thiourea derivatives. mdpi.com While research may not always focus specifically on the isopropyl group, the general principle is that the steric and electronic nature of the substituent on the phenyl ring dictates the compound's ability to fit into and interact with the active sites of enzymes or receptors. mdpi.commdpi.com The increase in lipophilicity conferred by alkyl groups like isopropyl can influence cell penetration and transport to the site of action. nih.gov

Modifications to the nitrogen terminals of the thiourea group are pivotal in modulating biological activity. The number and type of alkyl substituents at the nitrogen sites can enhance antibacterial properties. asianpubs.org For example, an increase in the number of N-alkyl substituents was found to decrease polarity and increase polarizability, leading to a more hydrophobic character which, in turn, enhances the biological activity of thiourea ligands by increasing dispersion interactions with biomolecules. asianpubs.org In a series of N-acyl thiourea derivatives, compounds bearing benzothiazole and 6-methylpyridine moieties attached to the nitrogen terminal demonstrated significant anti-biofilm activity against E. coli. mdpi.com Furthermore, the presence of fluorine atoms or a trifluoromethyl substituent on the phenyl ring attached to the second nitrogen atom was shown to increase antimicrobial activity against E. coli, P. aeruginosa, and E. faecalis. mdpi.com These findings underscore the importance of the substituents on the nitrogen atoms in fine-tuning the therapeutic potential of thiourea analogues.

Mechanistic Investigations of Biological Activities (excluding specific human trial data)

The diverse biological activities of thiourea derivatives stem from their ability to interact with a variety of biological targets, including enzymes and receptors. Mechanistic studies, both in vitro and in silico, have provided insights into these interactions.

Thiourea derivatives have been identified as potent inhibitors of several key enzymes. Studies have demonstrated their inhibitory effects against cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), tyrosinase, α-amylase, and α-glucosidase. dergipark.org.trresearchgate.net

In one study, a series of unsymmetrical thiourea derivatives were evaluated for their anticholinesterase activity. nih.gov While most compounds showed high IC50 values, one derivative, 1-cyclohexyl-3-(pyridin-2-yl) thiourea, exhibited the most potent inhibition against both AChE and BChE. nih.gov Another study found that 1-(3-chlorophenyl)-3-cyclohexylthiourea was a better inhibitor of AChE and BChE compared to other tested analogues. nih.gov

Regarding antidiabetic potential, certain thiourea derivatives have shown remarkable inhibitory activity against α-amylase and α-glucosidase, with some compounds competing with the standard drug acarbose. dergipark.org.tr The inhibitory potential of several novel thiourea derivatives against these enzymes is summarized below.

| Compound | Enzyme Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Compound 2c | AChE | 10.05±0.12 | Galantamine | 5.31±0.11 |

| Compound 2h | BChE | 4.19±0.04 | Galantamine | 14.82±0.15 |

| Compound 2e | Tyrosinase | 19.24±0.11 | Kojic Acid | 18.67±0.42 |

| Compound 2f | Tyrosinase | 19.55±0.25 | Kojic Acid | 18.67±0.42 |

| Compound 2g | α-Amylase | 11.12±0.14 | Acarbose | 9.42±0.15 |

| Compound 2g | α-Glucosidase | 15.27±0.25 | Acarbose | 12.51±0.17 |

Data sourced from a study on novel 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives. dergipark.org.tr

To understand the mechanism of enzyme inhibition, kinetic studies are often performed. These analyses can determine whether an inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to another site (non-competitive inhibition), or binds only to the enzyme-substrate complex (uncompetitive inhibition).

For example, kinetic studies on indole-thiourea derivatives as tyrosinase inhibitors were conducted using Lineweaver-Burk double reciprocal plots. mdpi.com The results for a particularly potent derivative, compound 4b, confirmed a competitive mode of inhibition. mdpi.comnih.gov This was evidenced by the fact that as the concentration of the inhibitor increased, the Michaelis constant (KM) values also increased in a concentration-dependent manner, while the maximum velocity (Vmax) remained unchanged, a hallmark of competitive inhibition. mdpi.com Such analyses are crucial for elucidating the precise mechanism by which these compounds exert their biological effects. ufop.br

In silico techniques, particularly molecular docking, are powerful tools for predicting how ligands like thiourea derivatives bind to protein receptors and for rationalizing their structure-activity relationships. nih.gov These computational studies can estimate the binding affinity (often expressed as binding energy in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the target's binding pocket. biointerfaceresearch.com

Molecular docking studies have been used to investigate the interactions of thiourea derivatives with various biological targets. For instance, the binding of indole-thiourea derivatives to mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1) was explored. nih.gov Compound 4b showed superior binding energies of -7.0 kcal/mol for mTYR and -6.5 kcal/mol for TYRP1, surpassing the standard inhibitor kojic acid. nih.gov

In another in silico study, thiourea derivatives were evaluated as potential inhibitors of estrogen receptor alpha (ERα) for breast cancer therapy. unair.ac.id Molecular docking simulations revealed strong binding affinities between specific derivatives and key residues within the ERα binding site, suggesting their potential as ERα modulators. unair.ac.id Similarly, docking studies of thiourea derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have helped to explain their inhibitory actions at a molecular level. nih.gov These computational predictions provide a valuable foundation for the rational design and optimization of new, more potent thiourea-based therapeutic agents. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 4b | Mushroom Tyrosinase (mTYR) | -7.0 |

| Compound 4b | Human Tyrosinase-Related Protein 1 (TYRP1) | -6.5 |

| Kojic Acid (Reference) | Mushroom Tyrosinase (mTYR) | -5.6 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | -10.01 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | -8.04 |

Data compiled from multiple in silico studies. nih.govnih.gov

Proposed Cellular and Molecular Targets (based on in vitro mechanistic findings)

While direct in vitro mechanistic studies specifically elucidating the cellular and molecular targets of 1-(2-Isopropylphenyl)-2-thiourea are not extensively available in the reviewed literature, the broader class of N-aryl and N,N'-diarylthioureas has been investigated for its anticancer properties, revealing several potential targets. These findings provide a basis for proposing the likely mechanisms of action for this compound and its analogues.

Thiourea derivatives are recognized for their versatile ability to interact with various biological targets, which is attributed to the thiourea backbone's capacity to form hydrogen bonds and participate in hydrophobic interactions. nih.govbiointerfaceresearch.com The anticancer activity of these compounds often stems from their ability to inhibit key enzymes and receptors involved in cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net

Enzyme and Receptor Kinase Inhibition:

A prominent mechanism of action for many anticancer thiourea derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. researchgate.net Specific kinases that have been identified as targets for various thiourea analogues include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain thiourea derivatives have been shown to inhibit VEGFR-2, thereby potentially blocking the blood supply to tumors. biointerfaceresearch.comatlantis-press.com

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): These receptors are members of the receptor tyrosine kinase family and are overexpressed in various cancers, leading to uncontrolled cell growth. N-aryl-N'-substituted thioureas have been developed as potent inhibitors of both EGFR and HER-2. researchgate.netnih.gov

B-Raf (BRAF): This serine/threonine kinase is a component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers. Some thiourea derivatives have demonstrated inhibitory activity against BRAF. nih.gov

Other Potential Molecular Targets:

Beyond kinase inhibition, in vitro studies of various thiourea compounds suggest other potential molecular targets that could be relevant for this compound:

Carbonic Anhydrases (CAs): Certain sulphonyl thiourea derivatives have been identified as inhibitors of carbonic anhydrases, including tumor-associated isoforms like CA IX and CA XII. nih.gov These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment.

DNA and Topoisomerases: The planar structure of the aryl substituents in thiourea derivatives may facilitate intercalation with DNA or inhibition of topoisomerases, enzymes that are essential for DNA replication and repair. nih.govrsc.org

The proposed interactions of thiourea derivatives with their protein targets often involve the thiourea moiety's ability to act as a hydrogen bond donor and acceptor, while the aryl rings, such as the 2-isopropylphenyl group, can engage in hydrophobic and van der Waals interactions within the protein's binding pocket.

Relationship between Chemical Structure and Biological Profile: Predictive Modeling

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a valuable tool for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For thiourea derivatives, QSAR models have been developed to predict their anticancer activity and to guide the design of new, more potent analogues. nih.govatlantis-press.com These models typically correlate physicochemical properties and structural features with biological endpoints such as the half-maximal inhibitory concentration (IC50).

Key Physicochemical Descriptors in QSAR Models:

Several key descriptors have been identified in QSAR studies of thiourea derivatives that are crucial for their anticancer activity:

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. It plays a significant role in membrane permeability and interaction with hydrophobic pockets of target proteins. QSAR studies have shown that the anticancer activity of thiourea derivatives is often correlated with their lipophilic properties. nih.govatlantis-press.com

Electronic Properties: Descriptors such as electronegativity, polarizability, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the electronic interactions between the thiourea derivative and its biological target. nih.govatlantis-press.com The distribution of electron density within the molecule can influence its ability to form hydrogen bonds and other electrostatic interactions.

Steric and Topological Properties: Molecular weight, van der Waals volume, and other steric parameters describe the size and shape of the molecule. nih.gov These properties are critical for ensuring a proper fit within the binding site of a target protein. The presence and position of bulky substituents, like the isopropyl group on the phenyl ring of this compound, can significantly impact this fit and, consequently, the biological activity.

Predictive Models for Anticancer Activity:

Multiple linear regression (MLR) is a commonly used algorithm in QSAR modeling for thiourea derivatives. nih.govnih.gov These models generate equations that can predict the anticancer activity (often expressed as pIC50, the negative logarithm of the IC50 value) based on a combination of the aforementioned descriptors.

For a hypothetical series of this compound analogues, a predictive QSAR model might take the general form:

pIC50 = c0 + c1(Lipophilicity) + c2(Electronic Parameter) + c3*(Steric Parameter)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis.

The insights gained from such models are instrumental in the rational design of new thiourea derivatives. For instance, if a QSAR model indicates that increased lipophilicity is positively correlated with anticancer activity, medicinal chemists can focus on synthesizing analogues with more hydrophobic substituents. Conversely, if steric hindrance is shown to be detrimental, smaller substituents might be explored. The predictive power of these models allows for the prioritization of synthetic efforts towards compounds with a higher probability of exhibiting the desired biological profile. nih.gov

Advanced Applications and Derivatization Strategies for 1 2 Isopropylphenyl 2 Thiourea in Research

Role in Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, thiourea (B124793) derivatives have emerged as powerful catalysts, primarily due to their ability to act as hydrogen-bond donors. nih.govnih.gov Chiral thioureas are particularly valued for their effectiveness in a wide array of asymmetric reactions, including Michael, Friedel-Crafts, and aza-Henry reactions, where they facilitate the formation of specific stereoisomers with high enantioselectivity. jk-sci.comnih.gov

Hydrogen Bond Donor Catalysis in Stereoselective Reactions

The primary catalytic function of thiourea derivatives like 1-(2-Isopropylphenyl)-2-thiourea is rooted in their capacity to form strong hydrogen bonds. rsc.org The two N-H protons of the thiourea group can simultaneously engage with an electrophilic substrate, creating a well-organized transition state. nih.govresearchgate.net This dual hydrogen-bonding activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.

In the context of asymmetric synthesis, chiral variants of these catalysts are employed to create a stereochemically defined environment around the reacting molecules. nih.gov This precise arrangement dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer over the other. jk-sci.com The substitution of an electronegative oxygen atom in urea with sulfur enhances the acidity of the N-H protons, making thioureas stronger hydrogen-bond donors and, consequently, more effective catalysts. nih.gov The effectiveness of this catalytic strategy is demonstrated in various stereoselective transformations.

Table 1: Examples of Stereoselective Reactions Catalyzed by Chiral Thiourea Derivatives

| Reaction Type | Catalyst Type | Achieved Enantioselectivity (ee) |

|---|---|---|

| Aza-Henry Reaction | BINAM-based bis-thiourea | Up to 99% |

| Michael Addition | Cinchona alkaloid-derived thiourea | Up to 98% |

| Strecker Reaction | Chiral thiourea | High |

This table illustrates the high degree of stereocontrol achievable with the thiourea scaffold in various asymmetric reactions.

Lewis Basic Thiourea Catalysis in Domino Reactions

While predominantly recognized as hydrogen-bond donors, thioureas can also exhibit Lewis basicity. springernature.com The sulfur atom of the thiocarbonyl group can act as a soft Lewis base, interacting with and activating various substrates, particularly in halocyclization reactions. springernature.com In this catalytic mode, an electron-rich thiourea catalyst coordinates to a halogen source (e.g., N-bromosuccinimide), facilitating the transfer of an electrophilic halogen to an olefin. springernature.com

This activation strategy is particularly valuable in domino reactions, where a single catalyst orchestrates multiple sequential transformations to rapidly build molecular complexity. springernature.com For instance, an initial halocyclization can be followed by an intramolecular reaction, such as spiroketalization, to generate complex polycyclic structures. Mechanistic studies suggest that these processes can proceed through a dynamic kinetic resolution, allowing for the formation of products with high diastereoselectivity and enantioselectivity from a racemic starting material. springernature.com

Analytical Derivatization for Enhanced Detection and Characterization

In analytical chemistry, derivatization is a key strategy used to modify an analyte to improve its suitability for a specific analytical method, such as liquid chromatography (LC) or mass spectrometry (MS). researchgate.net Thiourea-containing molecules are valuable in this context, either as the target for derivatization or as the derivatizing agent itself.

Strategies for Improved Chromatographic Separation and Mass Spectrometric Ionization

The detection of certain classes of compounds, such as carboxylic acids, can be challenging due to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.govddtjournal.com Derivatization reagents containing a thiourea moiety can be synthesized to react with these analytes. nih.govresearchgate.net The resulting derivatives exhibit significantly enhanced ESI response and are designed to produce a specific, high-intensity product ion upon collision-induced dissociation (CID). This feature is ideal for sensitive and selective detection using tandem mass spectrometry (MS/MS) in modes like selected reaction monitoring (SRM). nih.gov

Conversely, compounds that are difficult to analyze directly, such as isothiocyanates, can be efficiently converted into their corresponding thiourea derivatives by reaction with ammonia. nih.gov This conversion serves multiple purposes:

Introduces a UV Chromophore: The thiourea group acts as a chromophore, facilitating detection by UV detectors commonly used in LC systems. nih.gov

Improves Ionization: The derivatives are suitable for LC analysis and show predictable adduct formation (e.g., sodium and hydrogen adducts) in ion trap mass spectrometry. nih.gov

Stabilizes Reactive Species: This method allows for the analysis of reactive isothiocyanate adducts present in biological matrices by converting them into a stable, analyzable form. nih.gov

Development as Chemosensors and Sensing Probes

The inherent ability of the thiourea group to coordinate with various analytes has led to its widespread use in the design of chemosensors. rsc.org These sensors are molecules that signal the presence of a specific chemical species through a measurable change, such as a shift in color (colorimetric) or light emission (fluorometric). mdpi.com The nucleophilic sulfur and nitrogen atoms within the thiourea moiety provide ideal binding sites for both cations and anions. researchgate.net

Detection of Metal Ions (e.g., Mercury)

Thiourea derivatives have proven to be exceptionally effective as fluorescent and colorimetric sensors for heavy metal ions, which are significant environmental and biological concerns. mdpi.com The soft sulfur atom of the thiourea group has a strong affinity for soft metal ions like mercury (Hg²⁺). nih.govresearchgate.net

The sensing mechanism typically involves the binding of the metal ion to the thiourea sulfur atom. nih.gov This coordination event perturbs the electronic structure of the chemosensor, leading to a distinct optical response. Common responses include:

Fluorescence Quenching: The heavy atom effect of the bound mercury ion can quench the fluorescence of the sensor molecule.

Fluorescence Enhancement ("Turn-On"): Binding can restrict intramolecular rotation or inhibit photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. mdpi.com

Color Change: The interaction can alter the conjugation of the molecule, resulting in a visible color change. mdpi.com

Researchers have developed numerous thiourea-based chemosensors that exhibit high sensitivity and selectivity for Hg²⁺, even in aqueous media and in the presence of other competing metal ions. mdpi.comacs.org The detection limits for these sensors can reach micromolar (µM) or even lower concentrations. nih.gov

Table 2: Performance of Selected Thiourea-Based Chemosensors for Mercury (Hg²⁺) Detection

| Sensor Type | Sensing Method | Detection Limit | Medium |

|---|---|---|---|

| 1-phenyl-3-(pyridin-4-yl)thiourea | Fluorescent "Turn-On" | 0.134 µM | DMSO:H₂O |

| Thiourea-functionalized sensor | Colorimetric & Fluorescent "Turn-Off" | 0.44 x 10⁻⁸ M | Not specified |

This table summarizes the detection capabilities of various thiourea-based chemosensors, highlighting their high sensitivity for mercury ions.

Based on a comprehensive search of available research, there is currently no specific scientific literature detailing the application of This compound in the sensing of organic molecules or anions.

Therefore, it is not possible to provide the requested detailed research findings and data tables for the subsection "6.3.2. Sensing of Organic Molecules or Anions" as outlined in the prompt. Scientific inquiry into the potential of this particular compound for these specific sensing applications does not appear to be published in the accessible domain.

Q & A

Q. How can conflicting data on the compound’s biological activity be resolved through structural-activity relationship (SAR) studies?

- Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, solvent) or impurities. SAR analysis should: (i) Synthesize analogs with systematic substituent variations (e.g., 2-methyl, 2-ethylphenyl). (ii) Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. (iii) Validate findings across multiple cell lines or enzymatic systems to isolate confounding factors .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the mechanism of action for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on hydrogen bonding between thiourea NH and protein active sites.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate predictions with mutagenesis studies .

Q. How can crystallographic challenges (e.g., disorder in the isopropyl group) be addressed during structural elucidation?

- Methodological Answer : X-ray crystallography may reveal disorder in the isopropyl moiety due to rotational freedom. Mitigation strategies include: (i) Cooling crystals to 100 K to reduce thermal motion. (ii) Using SHELXL’s PART instruction to model disorder. (iii) Refining anisotropic displacement parameters for non-H atoms. Validation via R-factor convergence (<5%) and residual electron density analysis is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.